4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
- This compound is a sulfonamide derivative with a complex structure. Let’s break it down:
- The core consists of a 1,4,5,6-tetrahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms.
- Attached to this triazine ring is a tetrahydrofuran group (a five-membered oxygen-containing ring) via a methyl group.
- The whole structure is further connected to a benzenesulfonamide moiety.
- The compound’s systematic name is quite a mouthful, so it’s often referred to as THFDM (short for tetrahydrofuran-2-ylmethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylbenzenesulfonamide).
Properties
Molecular Formula |
C15H22N4O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O3S/c1-12-4-6-14(7-5-12)23(20,21)18-15-16-10-19(11-17-15)9-13-3-2-8-22-13/h4-7,13H,2-3,8-11H2,1H3,(H2,16,17,18) |
InChI Key |
YDEPMJJQTLGDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: Possible applications in drug design.
Industry: May find use in specialty chemicals.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely involves interactions with specific molecular targets or pathways due to its unique structure.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a tetrahydrofuran moiety and a triazine ring. Its molecular formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, primarily through interactions with specific enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the triazine moiety may contribute to antitumor activities.
Enzyme Inhibition
Studies have shown that related compounds can act as potent inhibitors of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins. For example, 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines demonstrated significant inhibition of FT with IC50 values as low as 24 nM . This suggests that the compound may possess similar inhibitory effects.
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, specific analogues showed over 85% phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations around 1.25 µM . This highlights the potential of this compound in cancer therapy.
Case Studies
-
In Vitro Studies : A study on related triazine compounds indicated their effectiveness against human cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis.
Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 (Breast Cancer) 0.75 Apoptosis induction Compound B HeLa (Cervical Cancer) 0.50 Cell cycle arrest - Animal Models : In vivo studies using mouse models demonstrated that certain derivatives of sulfonamides exhibited significant tumor reduction when administered at therapeutic doses.
Toxicity and Safety Profile
Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicological evaluations should include acute and chronic toxicity assessments in appropriate animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
